![molecular formula C10H17NO4 B1583429 Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate CAS No. 66494-26-6](/img/structure/B1583429.png)
Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Overview
Description
Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, also known as MBAC, is an organic compound that is used as a building block in organic synthesis. It is a versatile reagent that can be used in a variety of synthetic procedures, including the synthesis of heterocyclic compounds, peptides, and amino acids. MBAC is also used in the synthesis of pharmaceuticals and in the production of various industrial chemicals.
Scientific Research Applications
Chemical Synthesis
“Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate” is used in chemical synthesis . It’s a part of a family of compounds that are used in various chemical reactions, contributing to the development of new molecules .
Organic Chemistry
This compound is used in organic chemistry, particularly in the synthesis of racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine . This process involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
Life Science Research
Scientists with experience in life science research use this compound . While the specific applications in life science are not detailed, it’s likely used in the study of biological processes or in the development of new drugs.
Material Science Research
The compound is also used in material science research . It could be used in the development of new materials or in studying the properties of existing ones.
Chromatography
“Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate” is used in chromatography , a laboratory technique for the separation of mixtures. It could be used as a reference compound or as a part of the mobile phase.
Analytical Research
This compound is used in analytical research . It could be used as a standard in analytical methods or in the development of new analytical techniques.
properties
IUPAC Name |
methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-9(2,3)15-8(13)11-10(5-6-10)7(12)14-4/h5-6H2,1-4H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXGDYTVQAXJHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338047 | |
Record name | Methyl 1-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate | |
CAS RN |
66494-26-6 | |
Record name | Methyl 1-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of methyl 1-(tert-butoxycarbonylamino)cyclopropanecarboxylate in the synthesis of spirocyclopropanated Iprodione analogues?
A1: Methyl 1-(tert-butoxycarbonylamino)cyclopropanecarboxylate serves as a key starting material in the multi-step synthesis of spirocyclopropanated five-membered ring analogues of Iprodione. The researchers successfully converted this compound into the target analogue 7a in five steps with an overall yield of 28% []. This highlights the compound's utility in constructing the desired spirocyclopropane ring system, which is crucial for exploring the structure-activity relationship of Iprodione analogues.
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